3-[(tert-Butoxy)methoxy]azetidine
Description
3-[(tert-Butoxy)methoxy]azetidine is a chemical compound with the molecular formula C8H17NO2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The tert-butoxy and methoxy groups attached to the azetidine ring provide unique chemical properties, making it a valuable compound in various scientific research and industrial applications.
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxymethoxy]azetidine |
InChI |
InChI=1S/C8H17NO2/c1-8(2,3)11-6-10-7-4-9-5-7/h7,9H,4-6H2,1-3H3 |
InChI Key |
BIHJTNUMXDIPOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCOC1CNC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(tert-Butoxy)methoxy]azetidine typically involves the reaction of azetidine with tert-butyl chloroformate and methanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
3-[(tert-Butoxy)methoxy]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The tert-butoxy and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-3-one derivatives, while reduction may produce azetidine-3-ol derivatives .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
3-[(tert-Butoxy)methoxy]azetidine serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for various modifications that can enhance drug efficacy and bioavailability. For instance, researchers have utilized this compound in the development of novel formulations aimed at improving therapeutic outcomes in conditions such as Alzheimer's disease and Parkinson's disease .
Antimicrobial and Anticancer Properties
Recent studies indicate that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays have shown its potential to inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli. Furthermore, preliminary anticancer studies suggest that derivatives of this compound can inhibit cancer cell proliferation, with IC50 values indicating potent activity against various cancer cell lines.
Agricultural Chemistry
Formulation of Agrochemicals
In agricultural chemistry, this compound is being explored for its potential in developing new pesticides. Its stability and effectiveness make it a suitable candidate for creating agrochemicals that can provide effective solutions for pest control while minimizing environmental impact . The compound's unique properties allow for the design of formulations that can target specific pests without harming beneficial organisms.
Material Science
Development of Novel Materials
Researchers are investigating the use of this compound in material science, particularly in the synthesis of novel polymers and materials. The compound's chemical structure can be leveraged to enhance material properties such as durability, resistance to environmental factors, and overall performance in various applications .
Biochemical Research
Studies on Enzyme Inhibition
In biochemical research, this compound has been utilized to study enzyme inhibition mechanisms. By understanding how it interacts with specific enzymes, scientists can gain insights into metabolic pathways and develop targeted therapies for metabolic disorders .
Antibacterial Activity Study
- Objective: Evaluate the antibacterial efficacy against Staphylococcus aureus and Escherichia coli.
- Method: Agar disc-diffusion method was employed at varying concentrations.
- Results: The compound showed significant inhibition zones compared to control groups, indicating strong antibacterial properties.
Anticancer Activity Evaluation
- Objective: Assess the impact on cancer cell lines (e.g., HeLa cells).
- Method: Cell viability assays (MTT assay) were conducted to measure cytotoxicity.
- Results: This compound demonstrated dose-dependent cytotoxic effects, leading to reduced cell viability.
Mechanism of Action
The mechanism of action of 3-[(tert-Butoxy)methoxy]azetidine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate
- tert-Butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate
- 1-(tert-Butoxycarbonyl)azetidine-3-carboxylic Acid
Uniqueness
3-[(tert-Butoxy)methoxy]azetidine is unique due to its specific functional groups, which provide distinct chemical reactivity and properties. The presence of both tert-butoxy and methoxy groups allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds .
Biological Activity
3-[(tert-Butoxy)methoxy]azetidine is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a four-membered azetidine ring substituted with tert-butoxy and methoxy groups. This structural configuration enhances its reactivity and interaction with biological targets. The molecular formula and weight are crucial for understanding its pharmacokinetics and dynamics.
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 143.23 g/mol |
| Functional Groups | Tert-butoxy, Methoxy |
The biological activity of this compound is primarily attributed to its ability to act as a nucleophile or electrophile in various biochemical reactions. It interacts with specific molecular targets, influencing pathways involved in cellular processes. The compound's versatility allows it to participate in oxidation, reduction, and substitution reactions, which can lead to the formation of biologically active derivatives.
Antimicrobial Activity
Research indicates that azetidine derivatives, including this compound, exhibit significant antimicrobial properties. Preliminary studies suggest effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Bacillus subtilis and some fungal pathogens. The minimal inhibitory concentrations (MIC) for selected derivatives have been documented, showcasing their potential as antimicrobial agents.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies show that azetidine derivatives can induce cytotoxic effects on various cancer cell lines, including breast, lung, and prostate cancers. For instance, compounds structurally related to this compound have demonstrated selective toxicity towards cancer cells while sparing normal cells in certain contexts . This selectivity is crucial for developing targeted cancer therapies.
Case Studies
- Antimicrobial Screening : A study screened multiple azetidine derivatives against Bacillus subtilis and Escherichia coli, revealing that specific modifications in the structure significantly enhance antibacterial activity. Compounds with methoxy substitutions showed improved efficacy compared to their unsubstituted counterparts.
- Cytotoxicity Assessment : In vitro tests on various cancer cell lines indicated that certain azetidine derivatives exhibited potent cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cells. The structure–activity relationship (SAR) analysis highlighted the importance of substituent positioning on the azetidine ring for enhancing biological activity .
Research Findings
Recent research has focused on optimizing the biological properties of azetidine derivatives through synthetic modifications. For example, palladium-catalyzed reactions have been employed to attach functional groups that enhance both potency and selectivity towards biological targets . The exploration of these compounds continues to reveal new therapeutic avenues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
